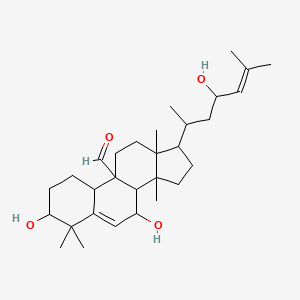
Momordicin I
概要
説明
Momordicin I, or 3,7,23-trihydroxycucurbitan-5,24-dien-19-al, is a chemical compound found in the leaves of the bitter melon vine (Momordica charantia), possibly responsible for its reputed medicinal properties .
Synthesis Analysis
Momordica charantia, known as a bitter melon, contains cucurbitacins and multiflorane type triterpenes, which confer bitter tasting and exhibit pharmacological activities. Their carbon skeletons are biosynthesized from 2,3-oxidosqualene by responsible oxidosqualene cyclase (OSC) .Molecular Structure Analysis
Momordicin I has a molecular formula of C30H48O4. Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Momordicin I .Physical And Chemical Properties Analysis
Momordicin I has a density of 1.1±0.1 g/cm3, a boiling point of 592.4±50.0 °C at 760 mmHg, and a flash point of 326.1±26.6 °C. It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .科学的研究の応用
Antidiabetic and Insulin Secretion Effects
Momordicin I has shown promising results in enhancing insulin secretion and offering antidiabetic benefits. Studies have demonstrated that specific saponins from Momordica charantia, including momordicin I, significantly stimulate insulin secretion in vitro. This suggests its potential utility in managing diabetes mellitus through the modulation of insulin levels (Keller et al., 2011).
Antifibrotic and Antioxidant Activity
Momordicin I has been identified to exert inhibitory effects on high-glucose-induced cell proliferation and collagen synthesis in rat cardiac fibroblasts. It mitigates oxidative stress, which is a key factor in the development of cardiac fibrosis associated with diabetes. The antifibrotic effect of momordicin I is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of transforming growth factor-β1 (TGF-β1) production, suggesting its potential application in treating diabetes-associated cardiac fibrosis (Po-Yuan Chen et al., 2018).
Anti-inflammatory Properties
Momordicin I exhibits significant anti-inflammatory properties. It has been shown to inhibit the generation of inflammatory factors by preventing the nuclear translocation of nuclear factor-kappa B (NF-κB) in ApoE-/- mice. This effect is associated with the inhibition of IκB degradation, indicating its potential use in managing inflammation-related conditions (Huang Xian, 2013).
Cytotoxic Effects and Pest Control Applications
Research has also explored the cytotoxic effects of momordicin I and II on cultured cell lines, including the ovary cell line of Spodoptera litura. Momordicin I has shown significant cytotoxicity, suggesting its potential application in pest control and possibly in targeting certain cancer cells (Huan Liu et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3/t19-,20?,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNBPFTVLJTMK-KIAXAHKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101293615 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Momordicin I and where is it found?
A1: Momordicin I is a cucurbitane-type triterpenoid primarily found in Momordica charantia L., commonly known as bitter melon. It is mainly isolated from the leaves of the plant, although it can also be found in the fruit and seeds. [, , , , , ]
Q2: What is the chemical structure of Momordicin I?
A2: Momordicin I is a triterpenoid with the molecular formula C30H46O4. Its structure consists of a cucurbitane skeleton with a 5,24-diene system and three hydroxyl groups at positions 3, 7, and 23, along with an aldehyde group at position 19. [, , ]
Q3: What analytical techniques are used to identify and quantify Momordicin I?
A3: Various spectroscopic techniques are employed to characterize Momordicin I, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Mass Spectrometry (MS). [, ] Quantitative analysis of Momordicin I and total saponins in plant extracts can be achieved using spectrophotometry. []
Q4: What are the reported biological activities of Momordicin I?
A4: Momordicin I exhibits a range of biological activities, including insecticidal and antifeedant properties against various insect pests like Plutella xylostella (diamondback moth) and Ostrinia furnacalis (Asian corn borer). [, , , ] Additionally, it demonstrates cytotoxic activity against Spodoptera litura ovary cell lines (SpLi-221). []
Q5: How does Momordicin I exert its insecticidal effect on Plutella xylostella?
A5: Momordicin I acts as an antifeedant, deterring Plutella xylostella larvae from feeding on treated leaves. This leads to a reduction in food consumption, resulting in stunted growth and decreased survival rates of the larvae. []
Q6: How does Momordicin I impact the Asian corn borer (Ostrinia furnacalis)?
A6: Research indicates that Momordicin I can inhibit phenoloxidase activity in Ostrinia furnacalis larvae. [] Phenoloxidase plays a crucial role in insect development and immune responses, suggesting that disruption of this enzyme by Momordicin I could contribute to its insecticidal effect. [, ]
Q7: What is the potential of Momordicin I in pest control?
A7: The potent antifeedant and insecticidal properties of Momordicin I against agricultural pests like the diamondback moth and Asian corn borer highlight its potential as a biopesticide. Further research is necessary to explore its efficacy under field conditions and assess its environmental impact. [, , , ]
Q8: What are the implications of the cytotoxic activity of Momordicin I against insect cell lines?
A8: The cytotoxic effects of Momordicin I on Spodoptera litura ovary cell lines (SpLi-221) provide insights into its mode of action at the cellular level. Studies have shown that it can induce cell cycle arrest, apoptosis, cell membrane disruption, and increased intracellular calcium levels in these cells. []
Q9: Are there any traditional medicinal uses of Momordica charantia related to Momordicin I?
A9: While Momordicin I itself might not be directly linked to specific traditional uses, Momordica charantia, the plant source of this compound, is widely used in traditional medicine, particularly in Togo. It is employed for treating various ailments, including gastrointestinal and viral diseases. Interestingly, the leaves, which are known to contain Momordicin I, are a primary source for these traditional remedies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



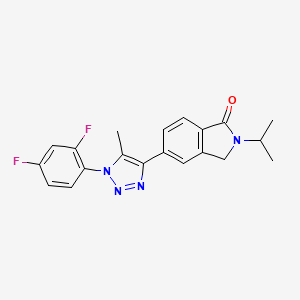
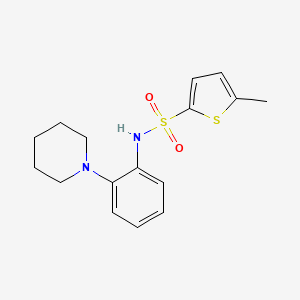
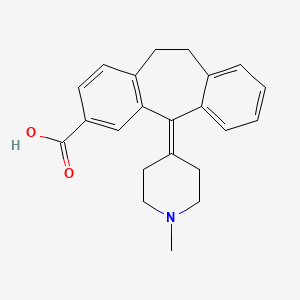


![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)
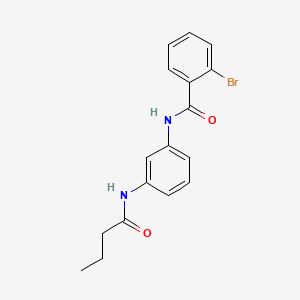
![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)

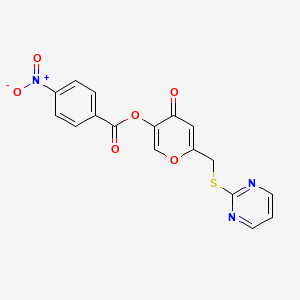
![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)
![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)